2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride
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Overview
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride is a fluorinated organic compound with the molecular formula C9F18O3. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride typically involves the reaction of fluorinated alcohols with fluorinated acyl fluorides under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in stainless steel autoclaves. The process includes the use of high-purity reagents and precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., potassium hydroxide) and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while reaction with an alcohol can produce a fluorinated ester .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other materials
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of the fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl Fluoride: A closely related compound with similar chemical properties.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used in similar applications.
Uniqueness
2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride is unique due to its specific combination of fluorinated groups, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
CAS No. |
39187-44-5 |
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Molecular Formula |
C6F12O3 |
Molecular Weight |
348.04 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl fluoride |
InChI |
InChI=1S/C6F12O3/c7-1(19)2(8,3(9,10)11)20-4(12,13)5(14,15)21-6(16,17)18 |
InChI Key |
WRJRORDFGHVEPA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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